molecular formula C20H30N2O2 B12496578 1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine

Cat. No.: B12496578
M. Wt: 330.5 g/mol
InChI Key: AJFSFBSOIUMROK-UHFFFAOYSA-N
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Description

1-{BICYCLO[221]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound featuring a bicyclic heptane structure fused with a piperazine ring and a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the piperazine and dimethoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and product formation .

Scientific Research Applications

1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE include:

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the functional groups attached.

    Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.

    Dimethoxyphenyl derivatives: Molecules with different substituents on the phenyl ring.

The uniqueness of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE lies in its combination of these three structural motifs, which confer specific chemical and biological properties .

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H30N2O2/c1-23-18-5-6-20(24-2)17(13-18)14-21-7-9-22(10-8-21)19-12-15-3-4-16(19)11-15/h5-6,13,15-16,19H,3-4,7-12,14H2,1-2H3

InChI Key

AJFSFBSOIUMROK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CC4CCC3C4

Origin of Product

United States

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